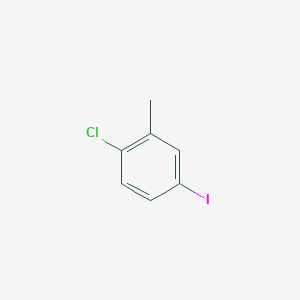

2-Chloro-5-iodotoluene

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Chloro-5-iodotoluene involves halogenation reactions, where both chlorine and iodine atoms are introduced into the toluene molecule. These reactions are often facilitated by catalysts or specific reagent conditions to achieve the desired substitution pattern. A notable method includes the Friedel–Crafts acylation, which, while more commonly associated with introducing acyl groups, also underlines the reactivity of halogenated toluenes in various conditions (Gore, Thorburn, & Weyell, 1973).

Molecular Structure Analysis

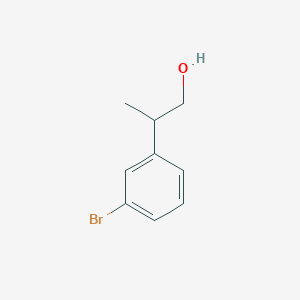

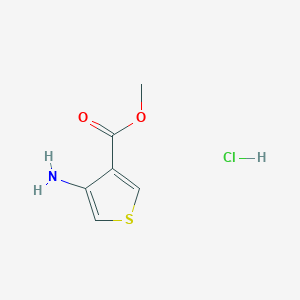

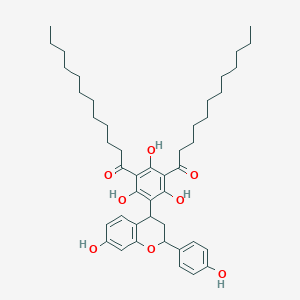

The molecular structure of 2-Chloro-5-iodotoluene is characterized by the presence of a methyl group attached to a benzene ring, which is further substituted with chlorine and iodine atoms at the 2nd and 5th positions, respectively. This configuration impacts the electron distribution within the molecule, influencing its reactivity and interaction with various reagents.

Chemical Reactions and Properties

2-Chloro-5-iodotoluene participates in numerous chemical reactions, including oxidative couplings, halogen exchanges, and as a precursor in cross-coupling reactions. Its halogenated nature makes it a valuable substrate for further functionalization. For example, it undergoes oxidative, iodoarene-catalyzed intramolecular alkene arylation, facilitating the synthesis of polycyclic aromatic hydrocarbons with high yields (Zhao, Britt, & Murphy, 2018).

Aplicaciones Científicas De Investigación

Friedel–Crafts Acylation and Benzoylation : 2-Chloro-5-iodotoluene has been investigated in Friedel–Crafts reactions, specifically in acetylation and benzoylation. These reactions are important for the synthesis of different aromatic ketones (Gore, Thorburn, & Weyell, 1973).

Functionalization of β-Dicarbonyl Compounds : The compound has been used as a mediator in α-oxygen functionalization of β-dicarbonyl compounds. This involves the introduction of various oxygen-containing functionalities, a key step in synthesizing complex organic molecules (Yu, Tian, & Zhang, 2010).

Dihalogenation Reactions : 2-Chloro-5-iodotoluene is utilized in dihalogenation reactions, specifically in α-carbonyl dihalogenation. These reactions are critical in the synthesis of gem-dihalogenated products (Tao, Tran, & Murphy, 2013).

Iodofluorination of Alkenes and Alkynes : It's been used in iodofluorination reactions with alkenes and alkynes, adding iodine and fluorine across double or triple bonds (Conte, Panunzi, & Tingoli, 2006).

Photodissociation Studies : The compound is also a subject of study in photodissociation dynamics, providing insights into the behavior of aromatic compounds under light exposure (Liu et al., 2016).

Excess Molar Enthalpies Measurement : Its interactions with toluene have been analyzed to understand the thermodynamic properties of mixtures involving halogenoaromatic compounds (Otín et al., 1985).

Oxidative Intramolecular Alkene Arylation : It's used in oxidative intramolecular couplings for the synthesis of polycyclic aromatic hydrocarbons. This metal-free and chemoselective method utilizes hypervalent iodine reagents (Zhao, Britt, & Murphy, 2018).

Dichlorination Reactions : The compound is involved in catalytic dichlorination reactions as an alternative to using chlorine gas, representing a safer and more efficient method for synthesizing chlorinated compounds (Peplow, 2019).

Spectroscopic Studies : Its electronic and vibrational spectra have been studied to understand its thermodynamic functions and structural properties (Goel, 1984).

Reductive Coupling in Organic Synthesis : Used in the reductive coupling of organic halides, specifically in the synthesis of biaryls. This process is crucial in various organic synthesis applications (Nakajima, Shintani, & Hara, 1980).

Safety And Hazards

2-Chloro-5-iodotoluene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, eye protection, and face protection should be worn when handling it. It should be used only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-chloro-4-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBDKGFWRIYSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400781 | |

| Record name | 2-Chloro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-iodotoluene | |

CAS RN |

116632-41-8 | |

| Record name | 1-Chloro-4-iodo-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)

![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)